molecular formula C11H12BrN3O B13164695 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine

Cat. No.: B13164695
M. Wt: 282.14 g/mol
InChI Key: YMAHTHDETCBTEV-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine is a brominated quinoline derivative featuring a methoxy group at the 8-position and a methyl-substituted diamine moiety at the 3,4-positions. Its molecular formula is C₁₁H₁₁BrN₃O, with a molecular weight of 297.13 g/mol (estimated based on structural analogs in and ). Quinoline derivatives are widely studied for their antitumor, antimicrobial, and DNA-intercalating activities .

Properties

Molecular Formula

C11H12BrN3O

Molecular Weight

282.14 g/mol

IUPAC Name

5-bromo-8-methoxy-4-N-methylquinoline-3,4-diamine

InChI

InChI=1S/C11H12BrN3O/c1-14-10-7(13)5-15-11-8(16-2)4-3-6(12)9(10)11/h3-5H,13H2,1-2H3,(H,14,15)

InChI Key

YMAHTHDETCBTEV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC2=C(C=CC(=C21)Br)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine typically involves multiple steps, starting from commercially available precursors. . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine and other reactive intermediates.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to replace the bromine atom.

Major Products

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in research and industry.

Scientific Research Applications

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine and methoxy groups play a crucial role in binding to these targets, thereby modulating their activity. The compound’s effects are mediated through various biochemical pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine with structurally related quinoline diamines and their key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Activity/Properties Reference
5-Bromo-8-methylquinoline-3,4-diamine C₁₀H₁₀BrN₃ 252.11 8-CH₃, N4-H Intermediate for antitumor agents
8-Bromo-N4-methylquinoline-3,4-diamine C₁₀H₁₀BrN₃ 252.11 8-Br, N4-CH₃ Building block for kinase inhibitors
N1,N4-Bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine C₃₀H₂₀Cl₂N₆ 547.42 Dual 2-Cl-quinoline, benzene linker AKT1 inhibition (IC₅₀ = 12.3 µM)
6-Methylquinazoline-2,4-diamine (IC2) C₉H₁₀N₄ 174.20 Quinazoline core, 6-CH₃ DNA intercalation (comparable to doxorubicin)

Key Observations:

  • Substituent Position and Activity: The 8-methoxy group in the target compound may improve solubility compared to 8-methyl or 8-bromo analogs (e.g., 5-Bromo-8-methylquinoline-3,4-diamine) . Methoxy groups are electron-donating, which could enhance DNA intercalation or binding to kinase active sites .
  • N4-Methylation: The N4-methyl group in the target compound likely increases metabolic stability compared to unsubstituted diamines (e.g., N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine) by reducing oxidative deamination .
  • Bromine vs. Chlorine: Bromine’s larger atomic radius may enhance hydrophobic interactions in biological targets compared to chlorine-containing analogs (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) .

Pharmacological and Functional Comparisons

  • Kinase Inhibition: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine exhibited AKT1 inhibition, suggesting that bromine substitution in the target compound might modulate potency or selectivity .
  • Synthetic Accessibility: The target compound’s synthesis likely parallels methods for 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k), involving palladium-catalyzed cross-coupling and azide reduction steps .

Physicochemical Properties

  • Solubility: The 8-methoxy group may enhance aqueous solubility compared to non-polar methyl or bromo substituents.
  • Melting Point: Structural analogs like 4k (223–225°C) and 8-γ-aminopropylamino-6-methoxyquinoline (208°C decomp.) suggest the target compound’s melting point could range between 200–250°C .

Biological Activity

5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The compound belongs to the quinoline family, which is known for its diverse biological activities. The synthesis of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine typically involves nucleophilic substitution reactions and cyclization processes. The presence of bromine and methoxy groups at specific positions on the quinoline ring significantly influences its biological properties.

Biological Activities

1. Anticancer Properties
Research indicates that 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine exhibits notable anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • Cell Lines : The compound demonstrated cytotoxic effects on colorectal cancer cells (HCT116 and Caco-2), leading to increased G2/M phase arrest and reduced mitochondrial membrane potential .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of key signaling pathways such as PI3K/AKT/mTOR, which are crucial for cell survival and proliferation .

2. Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it may possess activity against various bacterial strains, although detailed investigations are still required to ascertain its efficacy and mechanism against specific pathogens.

3. Enzyme Inhibition
5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine may act as an inhibitor for specific enzymes involved in cancer progression. Studies on related compounds have shown that modifications in the quinoline structure can enhance selectivity towards particular targets such as EZH2, a histone methyltransferase implicated in cancer .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine, it is useful to compare it with structurally similar compounds:

Compound NameStructure CharacteristicsBiological Activity
8-Bromo-5-methylquinolineBromine at position 8Moderate anticancer activity
5-Bromo-6-methoxy-2-methylquinolineMethoxy group at position 6Antimicrobial properties
5-Methoxyquinoline derivativesVarious substitutions affecting potencyDiverse bioactivities including anti-inflammatory effects

This comparison highlights how small structural changes can lead to significant variations in biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of quinoline derivatives:

  • Cytotoxicity Evaluation : A study assessing the cytotoxic effects of various quinoline derivatives showed that compounds with methoxy groups exhibited enhanced activity against cancer cells, supporting the hypothesis that specific substitutions can improve therapeutic potential .
  • Enzymatic Assays : Inhibition studies against EZH2 revealed that certain derivatives of quinoline could selectively inhibit this enzyme with high potency, suggesting a pathway for future drug development based on structural modifications .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine, and how can its purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or coupling reactions, with intermediates purified via column chromatography. For validation, employ High-Performance Liquid Chromatography (HPLC) paired with Mass Spectrometry (MS) to confirm molecular weight and purity (>98%). Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural elucidation, focusing on characteristic peaks for bromine (δ ~3.5-4.0 ppm in ¹H NMR) and methoxy groups (δ ~50-55 ppm in ¹³C NMR). Ensure reaction conditions (e.g., temperature, solvent polarity) are optimized using Design of Experiments (DoE) principles to minimize side products .

Q. What safety protocols are essential for handling quinoline derivatives like 5-Bromo-8-methoxy-N4-methylquinoline-3,4-diamine?

  • Methodological Answer : Use fume hoods to avoid inhalation of vapors and wear nitrile gloves/lab coats to prevent skin contact. Store in airtight containers under inert gas (e.g., argon) in cool, dry environments to prevent degradation. Emergency measures include immediate eye irrigation (15+ minutes with saline) and skin decontamination using pH-neutral soap. Safety Data Sheets (SDS) for analogous quinoline compounds emphasize avoiding open flames due to potential nitrogen oxide emissions during combustion .

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